A Technical Guide to the Hypothetical Structure of Atorvastatin Lactam Phenanthrene Calcium Salt
A Technical Guide to the Hypothetical Structure of Atorvastatin Lactam Phenanthrene Calcium Salt
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atorvastatin, a leading synthetic lipid-lowering agent, is commercially available as its calcium salt.[1] Its manufacturing and storage processes are critically monitored for impurities, with Atorvastatin Lactam being a well-documented degradant.[2][] This guide addresses the theoretical chemical structure of a novel, complex entity: "Atorvastatin Lactam Phenanthrene Calcium Salt." As this specific combination is not described in standard chemical literature, this document serves as a whitepaper to postulate its most probable structure and outline a definitive, multi-technique analytical workflow for its elucidation and confirmation. We propose that this entity is likely a co-crystal or a complex salt where phenanthrene, a polycyclic aromatic hydrocarbon, is integrated via non-covalent interactions rather than direct ionic bonding.[4] This guide provides the foundational knowledge and actionable experimental protocols necessary for researchers to investigate and validate such a complex pharmaceutical structure.
Section 1: The Constituent Moieties - A Structural Review
A complete understanding of the topic requires a foundational analysis of its three core components: Atorvastatin Calcium, Atorvastatin Lactam, and Phenanthrene.
Atorvastatin Calcium Salt: The Active Pharmaceutical Ingredient (API)
Atorvastatin Calcium is an organic calcium salt where two atorvastatin anions are ionically bonded to one calcium cation (Ca²⁺).[1] The active atorvastatin molecule features a complex pyrrole core with multiple stereocenters and a heptanoic acid side chain, which is crucial for its therapeutic action as an HMG-CoA reductase inhibitor.[5]
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Molecular Formula (Anhydrous): C₆₆H₆₈CaF₂N₄O₁₀[1]
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Key Structural Features:
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A central pyrrole ring.
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Fluorophenyl, phenyl, and isopropyl functional groups.
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A dihydroxyheptanoate side chain responsible for the ionic interaction with calcium.
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Atorvastatin Lactam: The Primary Degradant
Atorvastatin Lactam is a significant impurity that forms from the intramolecular cyclization of the atorvastatin molecule.[6][7] This process typically occurs under acidic conditions, where the amine on the heptanoic acid side chain attacks the carboxyl group, forming a cyclic amide (a lactam).[2] This structural change eliminates the carboxylic acid group necessary for salt formation with calcium at that site.
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Formation: An intramolecular condensation reaction.
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Significance: A critical quality attribute monitored during drug manufacturing and stability testing.[8] Its presence must be quantified and controlled within strict regulatory limits.[9]
Phenanthrene: The Aromatic Component
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the formula C₁₄H₁₀, consisting of three fused benzene rings in an angular arrangement.[10][11] It is a colorless, crystalline solid.[12] In the context of a pharmaceutical salt, phenanthrene is chemically inert and lacks functional groups that would readily form ionic bonds. Its interaction within a crystal lattice would likely be driven by weaker, non-covalent forces.
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Molecular Formula: C₁₄H₁₀[10]
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Key Structural Features: A planar, rigid, and electron-rich aromatic system.
Section 2: Postulating the "Atorvastatin Lactam Phenanthrene Calcium Salt" Structure
The name "Atorvastatin Lactam Phenanthrene Calcium Salt" is chemically ambiguous. Given that phenanthrene cannot form a salt and that Atorvastatin Lactam has lost its primary salt-forming carboxyl group, a direct ionic structure is implausible. The most chemically sound hypothesis is that of a multi-component crystal, often referred to as a co-crystal or a complex salt.
Chemical Plausibility and Proposed Arrangement
We postulate a structure wherein the Atorvastatin Lactam molecule and the Phenanthrene molecule co-crystallize through non-covalent interactions. The calcium ion is then associated with this complex.
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Non-Covalent Interactions: The planar, aromatic systems of phenanthrene and the phenyl/fluorophenyl rings of atorvastatin lactam are ideal for engaging in π-π stacking interactions.
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Role of Calcium: The calcium ion (Ca²⁺) could be coordinated by oxygen atoms present in the Atorvastatin Lactam structure (e.g., from the lactam carbonyl, the diol side-chain, or the phenylcarbamoyl group) and potentially water molecules, stabilizing the overall crystal lattice.
This arrangement forms a supramolecular assembly rather than a simple salt.
Proposed Structural Diagram
The following diagram illustrates the hypothetical relationship between the components, emphasizing the non-covalent interactions and coordination complex.
Caption: Proposed interaction model for the complex.
Section 3: Definitive Structural Elucidation - An Experimental Blueprint
Confirming the proposed structure requires a systematic and multi-faceted analytical approach. The following protocols provide a workflow for researchers to isolate and characterize this hypothetical entity.[13][14]
Workflow for Structural Elucidation
This diagram outlines the logical flow of experiments, from initial detection to final structural confirmation.
Caption: Step-wise analytical workflow for structure validation.
Experimental Protocols
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Objective: To confirm the presence of Atorvastatin Lactam and Phenanthrene and determine the precise mass and elemental composition of the complex.[15][16]
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Methodology:
-
Sample Preparation: Dissolve a purified sample in a suitable solvent (e.g., Methanol/Acetonitrile).
-
Instrumentation: Utilize a High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[13][17]
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Analysis (Positive Ion Mode):
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Scan for the protonated molecule of Atorvastatin Lactam ([M+H]⁺).
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Scan for the radical cation of Phenanthrene ([M]⁺˙).
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Search for adduct ions that may include the entire complex with sodium ([M+Na]⁺) or calcium.
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-
Tandem MS (MS/MS): Fragment the primary ions to obtain structural information and confirm the identity of the components by comparing fragmentation patterns to known standards.[14]
-
-
Objective: To elucidate the carbon-hydrogen framework and probe the spatial proximity of the Atorvastatin Lactam and Phenanthrene molecules.[18]
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Methodology (Solution-State NMR):
-
Sample Preparation: Dissolve the purified sample in a deuterated solvent (e.g., DMSO-d₆).
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¹H NMR: Identify all proton signals. Look for characteristic aromatic signals from Phenanthrene and the distinct signals of Atorvastatin Lactam.
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¹³C NMR: Identify all carbon signals, confirming the carbon skeletons of both molecules.
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2D NMR (COSY, HSQC, HMBC): Establish proton-proton and proton-carbon correlations to definitively assign all signals to their respective positions in the molecules.
-
2D NMR (NOESY/ROESY): This is critical for probing through-space proximity. Look for cross-peaks between protons on the Phenanthrene rings and protons on the aromatic rings of Atorvastatin Lactam. Such correlations would provide strong evidence of their close association (e.g., π-π stacking).
-
-
Methodology (Solid-State NMR - ssNMR):
-
Objective: To analyze the complex in its native crystalline state, providing direct evidence of intermolecular interactions.[19][20]
-
Instrumentation: A solid-state NMR spectrometer with Magic Angle Spinning (MAS) capabilities.
-
¹³C Cross-Polarization MAS (CP/MAS): Obtain high-resolution carbon spectra of the solid.
-
¹H-¹³C HETCOR: This experiment can reveal intermolecular contacts, identifying which protons are close to which carbons between the different molecules in the crystal lattice.[21]
-
-
Objective: To determine the precise three-dimensional arrangement of every atom in the crystal, providing definitive proof of the structure, including bond lengths, bond angles, and intermolecular distances.[22][23][24]
-
Methodology:
-
Crystal Growth: This is the most challenging step. Grow a single, high-quality crystal of the complex, typically through slow evaporation of a saturated solution, solvent diffusion, or cooling methods.[22]
-
Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern data as the crystal is rotated.[25]
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Use computational software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.
-
Build the molecular models of Atorvastatin Lactam, Phenanthrene, and the Calcium ion into the electron density map.
-
Refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.
-
-
Section 4: Data Interpretation and Validation
The successful execution of the protocols in Section 3 will yield a comprehensive dataset. The final step is to synthesize this information to validate the proposed structure.
| Analytical Technique | Expected Result for Confirmation | Interpretation |
| HRMS | - Accurate mass peak corresponding to Atorvastatin Lactam. - Accurate mass peak corresponding to Phenanthrene. - Potential observation of a non-covalent complex ion. | Confirms the presence and elemental composition of the individual organic components.[26] |
| ¹H & ¹³C NMR | - Superposition of assigned signals for both Atorvastatin Lactam and Phenanthrene. - Slight chemical shift changes in aromatic regions compared to pure components. | Confirms the identity of both molecules in the sample. Shift changes suggest electronic environment alteration due to intermolecular interactions. |
| 2D NOESY NMR | - Observable cross-peaks between protons of Phenanthrene and protons on the aromatic rings of Atorvastatin Lactam. | Direct evidence of close spatial proximity (< 5 Å) between the two molecules, strongly supporting the co-crystal/complex hypothesis.[18] |
| ssNMR (HETCOR) | - Intermolecular correlations between the ¹H of one molecule and the ¹³C of the other. | Unambiguous proof of intermolecular contacts within the solid-state crystal lattice.[19][21] |
| Single Crystal XRD | - A fully resolved 3D model showing the precise positions of all atoms. - Measured distances between the planes of the aromatic rings (typically 3.3-3.8 Å). - Identification of Ca²⁺ coordination sphere (oxygen ligands and distances). | The "gold standard" proof. It provides an exact, undeniable picture of the molecular structure, connectivity, and the nature of the intermolecular forces holding the complex together.[22][25] |
Section 5: Conclusion
The entity "Atorvastatin Lactam Phenanthrene Calcium Salt" represents a structurally complex and novel chemical problem. Based on first principles of chemical bonding, this guide postulates that its structure is not a simple salt but rather a multi-component co-crystal or complex. In this proposed model, Atorvastatin Lactam and Phenanthrene are associated via non-covalent π-π stacking interactions, with a calcium ion stabilizing the crystal lattice through coordination bonds. This whitepaper provides a robust, logical, and experimentally sound blueprint for any research, pharmaceutical development, or quality control scientist tasked with elucidating its definitive structure. The successful application of the outlined multi-technique workflow, culminating in single-crystal X-ray diffraction, will provide an unambiguous and final confirmation.
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Figure 1. Chemical structures of Atorvastatin, Atorvastatin Lactam, and Phenanthrene.
